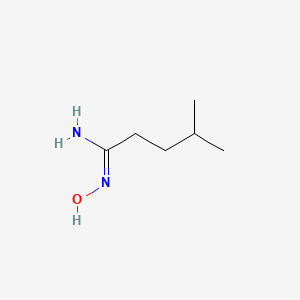

N'-hydroxy-4-methylpentanimidamide

Descripción

N'-Hydroxy-4-methylpentanimidamide (IUPAC name: 2-amino-N'-hydroxy-4-methylpentanimidamide) is a hydroxamic acid derivative characterized by a pentanimidamide backbone substituted with a hydroxyamino group at the N'-position and a methyl group at the 4-position. Hydroxamic acids are known for their ability to inhibit metalloenzymes (e.g., histone deacetylases) and act as radical scavengers, making them pharmacologically relevant .

Propiedades

IUPAC Name |

N'-hydroxy-4-methylpentanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)3-4-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLARMYIQLINDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-methylpentanimidamide typically involves the reaction of 4-methylpentanamide with hydroxylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at room temperature. The product is then purified through crystallization or chromatography to achieve a high degree of purity.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-4-methylpentanimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

N’-hydroxy-4-methylpentanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The imidamide moiety can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N’-hydroxy-4-methylpentanimidamide can yield oxo derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Structural Features

The compound features a hydroxylamine functional group, which is known for its reactivity in biochemical pathways. Its structure allows for interactions with various biomolecules, making it a candidate for proteomics research and other biochemical applications.

Proteomics Research

N'-hydroxy-4-methylpentanimidamide has been identified as a biochemical tool in proteomics studies, particularly for the modification of proteins via hydroxylation reactions. Its ability to form stable complexes with proteins can facilitate the study of protein interactions and functions.

| Application | Details |

|---|---|

| Proteomics | Used as a reagent for protein modification and analysis |

| Biochemical Assays | Serves as a substrate in enzyme assays involving hydroxylamine derivatives |

Drug Development

The compound's structural characteristics suggest potential use in drug design, particularly as an inhibitor or modulator of enzymatic activity. Hydroxylamines are known to influence various biological pathways, making N'-hydroxy-4-methylpentanimidamide a candidate for further exploration in medicinal chemistry.

| Aspect | Details |

|---|---|

| Enzyme Inhibition | Potential to inhibit enzymes involved in metabolic pathways |

| Drug Design | Structure can be modified to enhance efficacy and selectivity |

Biochemical Pathway Studies

Research indicates that N'-hydroxy-4-methylpentanimidamide can be utilized to investigate biochemical pathways involving nitrogen-containing compounds. Its reactive nature allows it to participate in various chemical reactions that are crucial for understanding metabolic processes.

| Research Focus | Details |

|---|---|

| Metabolic Pathways | Investigates the role of hydroxylamines in cellular metabolism |

| Toxicology Studies | Evaluates the effects of hydroxylamine derivatives on cellular systems |

Case Study 1: Proteomic Applications

In a recent study, N'-hydroxy-4-methylpentanimidamide was employed to modify specific amino acid residues in proteins, enhancing the detection sensitivity in mass spectrometry analyses. The results demonstrated improved identification rates of low-abundance proteins in complex mixtures.

Case Study 2: Drug Interaction Studies

A pharmacological study explored the interaction of N'-hydroxy-4-methylpentanimidamide with key metabolic enzymes. The findings revealed its potential as an inhibitor, suggesting further investigation into its therapeutic applications against metabolic disorders.

Mecanismo De Acción

The mechanism of action of N’-hydroxy-4-methylpentanimidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparación Con Compuestos Similares

The structural and functional analogs of N'-hydroxy-4-methylpentanimidamide can be categorized into three groups: hydroxamic acids , amidoximes , and substituted pentanimidamides . Below is a detailed comparison based on synthesis, physicochemical properties, and biological activities.

Key Observations :

- Synthesis: Most hydroxamic acids and amidoximes are synthesized via nucleophilic acyl substitution (e.g., reaction of acyl chlorides with hydroxylamines) or condensation of carboximidates with thiosemicarbazides .

- Functional Groups : The presence of the N'-hydroxy group enhances metal-binding capacity, while alkyl/aryl substitutions (e.g., 4-methyl, benzhydryl) influence lipophilicity and bioavailability .

Physicochemical Properties

Key Observations :

- Molecular Weight : Smaller analogs (e.g., N'-hydroxy-4-methylpentanimidamide) may exhibit better membrane permeability than bulkier derivatives (e.g., benzhydrylamide in ).

- Thermal Stability : Hydroxamic acids with aromatic substituents (e.g., 4-chlorophenyl in ) show higher melting points due to crystalline packing, whereas aliphatic derivatives may be more soluble .

Key Observations :

- Antioxidant Activity : Hydroxamic acids with electron-withdrawing groups (e.g., 4-Cl-phenyl) show enhanced radical scavenging due to stabilization of the N-O• radical intermediate .

- Antiparasitic Activity : Amidoximes with fluorophenylsulfonyl groups () exhibit potent activity against T. cruzi, likely via interference with parasite redox metabolism .

Actividad Biológica

N'-hydroxy-4-methylpentanimidamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, reviewing relevant studies, case reports, and research findings.

Chemical Structure and Properties

N'-hydroxy-4-methylpentanimidamide can be characterized by its unique structure, which includes a hydroxy group attached to a pentanimidamide backbone. This structural feature is significant as it influences the compound's biological interactions.

Antioxidant Properties

Research indicates that compounds with N-hydroxy groups often exhibit antioxidant properties. These properties are crucial for combating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders .

Inhibitory Effects on Enzymes

N'-hydroxy-4-methylpentanimidamide may also possess inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can inhibit matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis . Additionally, compounds in this class have been reported to inhibit lysine-specific demethylase 1 (LSD1) and other enzymes relevant to cancer treatment.

Antimicrobial Activity

The antimicrobial properties of N-hydroxy compounds have been documented extensively. For example, derivatives of N-hydroxyamidoximes have shown activity against various pathogens, including bacteria and protozoa . This suggests that N'-hydroxy-4-methylpentanimidamide may also exhibit similar antimicrobial effects.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of N-hydroxy compounds found that certain derivatives demonstrated significant cytotoxicity against cancer cell lines. For instance, compounds similar to N'-hydroxy-4-methylpentanimidamide were evaluated for their effects on MCF-7 breast cancer cells, showing promising results with IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested various N-hydroxy compounds against resistant strains of bacteria. The findings revealed that these compounds could effectively inhibit bacterial growth, suggesting their potential as therapeutic agents against infections caused by resistant pathogens .

Data Tables

| Activity Type | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Anticancer | N'-hydroxy-4-methylpentanimidamide | 3.1 | MCF-7 Breast Cancer Cells |

| Antimicrobial | N-hydroxyamidoxime derivatives | 7.5 | Staphylococcus aureus |

| Enzyme Inhibition | Similar Hydroxy Compounds | 17.5 | MMPs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.